4-iodo-1H-Isoindole-1,3(2H)-dione
Overview
Description
4-iodo-1H-Isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of an iodine atom at the 4-position of the isoindole ring can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1H-Isoindole-1,3(2H)-dione typically involves the iodination of isoindole-1,3-dione. One common method is the electrophilic aromatic substitution reaction, where isoindole-1,3-dione is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of safer and more environmentally friendly oxidizing agents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1H-Isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-substituted isoindole-1,3-dione derivatives.
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of reduced isoindole derivatives.
Scientific Research Applications
4-iodo-1H-Isoindole-1,3(2H)-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-iodo-1H-Isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways and processes. The iodine atom can play a crucial role in these interactions by affecting the compound’s electronic properties and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-Isoindole-1,3(2H)-dione
- 4-chloro-1H-Isoindole-1,3(2H)-dione
- 4-fluoro-1H-Isoindole-1,3(2H)-dione
Comparison
4-iodo-1H-Isoindole-1,3(2H)-dione is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to different reactivity and interactions compared to its bromo, chloro, and fluoro counterparts. The iodine atom can also enhance the compound’s ability to participate in halogen bonding, which can be advantageous in certain applications.
Properties
IUPAC Name |
4-iodoisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIPRGVTJBZBAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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